molecular formula C14H14N4S B1234262 2-Acetylpyridine-(4-phenylthiosemicarbazone) CAS No. 63698-06-6

2-Acetylpyridine-(4-phenylthiosemicarbazone)

Cat. No.: B1234262
CAS No.: 63698-06-6
M. Wt: 270.35 g/mol
InChI Key: VHVSCHSQNUUXNS-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylpyridine-(4-phenylthiosemicarbazone) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl group, a pyridine ring, and a hydrazine carboximidothioic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylpyridine-(4-phenylthiosemicarbazone) typically involves the condensation of a phenylhydrazine derivative with a pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetylpyridine-(4-phenylthiosemicarbazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetylpyridine-(4-phenylthiosemicarbazone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylpyridine-(4-phenylthiosemicarbazone) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylpyridine-(4-phenylthiosemicarbazone) is unique due to its combination of phenyl, pyridine, and hydrazine carboximidothioic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63698-06-6

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

1-phenyl-3-(1-pyridin-2-ylethylideneamino)thiourea

InChI

InChI=1S/C14H14N4S/c1-11(13-9-5-6-10-15-13)17-18-14(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,18,19)

InChI Key

VHVSCHSQNUUXNS-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=CC=CC=N2

SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2

Synonyms

2-acetylpyridine-(4-phenylthiosemicarbazone)
2-APPT

Origin of Product

United States

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